Field: This application falls under the field of Environmental Science and Pollution Research .
Application Summary: Celestolide is a type of polycyclic musk fragrance (PMF) that is commonly used in personal care products. Due to its physico-chemical properties, it has been detected in various environmental media, including wastewater and activated sludge .
Methods of Application: The determination of PMFs, including Celestolide, in wastewater and activated sludge was developed using two different analytical methods. PMFs in filtered water samples were determined by gas chromatography coupled with a triple-quadrupole mass spectrometer in selected reaction monitoring (SRM) mode. Activated sludge samples were extracted using an ultrasonic bath and analyzed using a GC-Ion trap .
Results or Outcomes: The developed methods respected a linear model (R2 > 0.995). Detection limits of selected compounds varied from 1.7 to 80 ng L−1 for water and from 0.1 ng g−1 to 210 ng g−1 for activated sludge .
Field: This application falls under the field of Chemical Synthesis .
Application Summary: Synthetic musks (SMs), including Celestolide, are widely used as odor additives in various personal care products. Due to their physico-chemical properties, sms have been detected in various environmental media, leading to severe threats to human health .
Methods of Application: This study developed a method to verify the synthesizability of previously designed SM derivatives using machine learning, 2D-QSAR, 3D-QSAR, and high-throughput density functional theory .
Results or Outcomes: Three SM derivatives (i.e., D52, D37, and D25) were screened and recommended due to their good performances (i.e., high synthesizability and odor sensitivity; low abortion risk; and bioaccumulation ability in skin keratin) . The study broke the synthesizability bottleneck of theoretically designed environment-friendly SM derivatives and advanced the mechanism of screening functional derivatives .
Field: This application falls under the field of Environmental Assessments .
Methods of Application: The assessment of these substances is conducted using the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework . This framework is a science and risk-based model designed to align the assessment effort with the human health and environmental impacts of chemicals .
Field: This application falls under the field of Material Science .
Application Summary: The synthesizability of Celestolide and other Synthetic Musks (SMs) has been improved significantly, leading to the development of high-performance alternatives for emerging contaminants . This technology can also be applied to other fields, promoting the discovery and development of more advanced functional materials in various areas .
Methods of Application: This study developed a method to verify the synthesizability of previously designed SM derivatives using machine learning, 2D-QSAR, 3D-QSAR, and high-throughput density functional theory . This method was used to screen for synthesizable, high-performance (odor sensitivity), and environmentally friendly SM derivatives .
Results or Outcomes: Three SM derivatives (i.e., D52, D37, and D25) were screened and recommended due to their good performances (i.e., high synthesizability and odor sensitivity; low abortion risk; and bioaccumulation ability in skin keratin) . In addition, the synthesizability mechanism of SM derivatives was also analyzed. Results revealed that high intramolecular hydrogen bond strength, electrostatic interaction, qH + value, energy gap, and low E HOMO would lead to a higher synthesizability of SMs and their derivatives .
Celestolide, also known as acetyl tert-butyl dimethylindan, is a synthetic polycyclic musk fragrance widely utilized in the cosmetic and personal care industries. It has a sweet, musky scent with powdery and animalistic undertones, making it a popular choice for perfumes, soaps, scented candles, and other fragranced products. Celestolide is characterized by its solid state at room temperature, typically appearing as an almost white powder or flakes with a purity of at least 98% . Its chemical formula is , with a molecular weight of approximately 244.37 g/mol .
Celestolide exhibits notable biological activity, particularly concerning its toxicity to aquatic life. It is classified as very toxic to aquatic organisms with long-lasting effects, highlighting environmental concerns regarding its use . Despite this toxicity, studies suggest that celestolide does not produce significant adverse health effects or skin irritation upon contact . Its biodegradability is limited; it has been shown to be not inherently biodegradable under certain testing conditions .
The synthesis of celestolide involves complex organic reactions. One method reported in literature includes the reaction of alkylmagnesium halides with ether molecules to form intermediates that eventually yield celestolide . The specific steps of this synthesis are intricate and require careful control of reaction conditions to achieve the desired product.
Celestolide is primarily used in the fragrance industry due to its appealing scent profile. It serves as a key ingredient in:
The typical usage concentration ranges from 0.5% to 5% in formulations but can vary depending on the desired scent strength and product type .
Celestolide belongs to a class of synthetic musks that share similar structural characteristics and applications. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Musk Ketone | Known for its sweet scent; widely used in perfumery. | |
Musk Ambrette | Natural musk alternative; has a more complex odor profile. | |
Galaxolide | Synthetic musk with floral notes; more biodegradable than celestolide. | |
Ethylene Brassylate | Similar applications but with different olfactory characteristics. |
Celestolide's uniqueness lies in its specific scent profile and solid state at room temperature, which distinguishes it from other musks that may be liquid or have different olfactory properties.
Celestolide belongs to the polycyclic musk family, a class of synthetic aroma compounds designed to mimic the olfactory properties of natural musk derived from animal sources. Its chemical structure consists of a bicyclic indane framework substituted with acetyl and tert-butyl groups at the 4- and 6-positions, respectively (Fig. 1). This configuration confers remarkable photostability and resistance to oxidation, making it superior to earlier nitro musks like Musk Xylene.
Table 1: Key Structural and Physical Properties of Celestolide
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₄O | |
Molecular Weight | 244.37 g/mol | |
Melting Point | 77.2°C | |
LogP (Octanol-Water) | 5.2 | |
Vapor Pressure | 1.3 × 10⁻⁴ mmHg at 25°C |
The tert-butyl group enhances hydrophobicity, enabling strong adsorption to fabrics and skin, while the acetyl moiety contributes to its diffusive top-note character. Compared to macrocyclic musks, Celestolide’s rigid indane skeleton reduces conformational flexibility, resulting in a more focused musk odor profile.
The synthesis of Celestolide in 1967 by International Flavors & Fragrances (IFF) marked a paradigm shift in musk production. Prior polycyclic musks like Phantolide (1951) and Galaxolide (1965) had demonstrated the commercial viability of indane derivatives, but Celestolide’s unique substitution pattern offered improved odor strength and formulation compatibility. By the 1980s, it accounted for 15-20% of the European polycyclic musk market, though production volumes remained modest compared to HHCB and AHTN.
Industrial synthesis typically involves:
This three-step process achieves yields exceeding 70%, with purification via fractional crystallization. Patent analyses reveal continuous optimization of catalytic systems to minimize byproducts like 3-acetyl isomers, which impart undesirable metallic notes.
Celestolide’s primary application lies in fragrance compounding, where it functions as both a fixative and odor modifier. Typical usage levels range from 0.5-3% in fine perfumes to 0.1-0.5% in functional products like detergents.
Table 2: Application Suitability in Consumer Products
Regional consumption patterns reflect regulatory landscapes:
Celestolide exhibits limited biodegradability under standard environmental conditions, with degradation pathways varying significantly between aquatic and terrestrial compartments [1]. In standardized biodegradation testing conducted according to Organisation for Economic Co-operation and Development Test Guideline 302C, celestolide demonstrated poor inherent biodegradability, undergoing less than one percent biodegradation within a twenty-eight day incubation period [1]. This resistance to microbial degradation indicates that celestolide persists in environmental systems for extended periods.
The primary degradation pathways in aquatic environments involve slow biotransformation processes that occur under aerobic conditions [1]. Research indicates that celestolide undergoes limited primary degradation in water systems, with the formation of polar metabolites representing the principal transformation route [1]. However, the specific degradation half-lives for celestolide in water have not been definitively established, distinguishing it from related polycyclic musk compounds such as galaxolide, which exhibits primary degradation half-lives ranging from thirty-three to one hundred hours in river water systems [9].
Soil degradation pathways for celestolide remain poorly characterized in the scientific literature [1]. The compound's high lipophilicity suggests that soil organic matter content significantly influences its mobility and bioavailability for microbial degradation [1]. Studies on structurally similar polycyclic musk compounds indicate that soil degradation half-lives can range from ninety-five to two hundred thirty-nine days, depending on soil type and environmental conditions [9]. The absence of specific soil degradation data for celestolide represents a significant knowledge gap in understanding its environmental fate.
Photolytic degradation represents another potential transformation pathway, particularly in surface waters exposed to solar radiation [29]. However, direct photolysis rates for celestolide have not been systematically investigated, though related compounds demonstrate varying susceptibility to photochemical transformation depending on their molecular structure and environmental conditions [29].
Celestolide exhibits distinct partitioning behavior across environmental compartments, primarily driven by its physicochemical properties including moderate volatility and high lipophilicity [1]. The Henry's Law constant for celestolide has been calculated at 3.22 Pascal-cubic meters per mole at twenty-five degrees Celsius, indicating moderate volatility from water and moist soil surfaces [1].
Multimedia partitioning modeling using Level III fugacity approaches provides quantitative insights into celestolide distribution patterns [1]. Under conditions of equal and continuous distribution to air, water, and soil compartments, celestolide predominantly partitions to the soil compartment, accounting for 81.9 percent of the total environmental load [1]. Water compartment partitioning represents 12.8 percent of the total distribution, while sediment compartment partitioning accounts for 4.65 percent [1]. Atmospheric partitioning remains minimal under these conditions, representing less than 0.2 percent of the total environmental burden [1].
Environmental Compartment | Partitioning Percentage (Level III Model) | Primary Controlling Factors |
---|---|---|
Soil | 81.9% | High lipophilicity, low mobility |
Water | 12.8% | Moderate solubility, Henry's Law constant |
Sediment | 4.65% | Organic carbon content, adsorption |
Atmosphere | <0.2% | Low volatility, molecular weight |
When celestolide is released exclusively to aquatic environments, partitioning dynamics shift considerably [1]. Under aquatic-only release scenarios, celestolide predominantly partitions to water (73.1 percent) with significant partitioning to sediment compartments (26.5 percent) [1]. This redistribution reflects the compound's affinity for organic carbon-rich phases and its limited volatilization from aquatic systems.
Soil-water partitioning coefficients for celestolide have not been directly measured, but the compound's structural similarity to other polycyclic musks suggests high soil organic carbon-water partition coefficients [1]. The compound's expected low mobility in soil systems reflects its lipophilic character and tendency to associate with organic matter phases [1].
Sediment-water partitioning represents a critical environmental process affecting celestolide fate in aquatic systems [1]. The compound's affinity for sediment organic carbon phases results in its accumulation in benthic environments, where it may persist for extended periods due to reduced microbial activity and limited oxygen availability [1].
Celestolide demonstrates significant potential for atmospheric transport and long-distance environmental contamination, despite its relatively low volatility [1]. Environmental monitoring studies have identified celestolide in pristine alpine environments, including remote lakes and glaciers in Switzerland, indicating atmospheric transport from distant emission sources [1]. These findings in environmentally remote locations that do not receive direct anthropogenic inputs provide compelling evidence for long-range atmospheric transport capabilities [1].
The mechanism of atmospheric transport involves both gaseous and particulate-bound transport phases [5]. Research on synthetic musk compounds indicates that celestolide partitioning between gas and particle phases depends on environmental temperature, with higher particle-bound fractions observed during colder seasons [5]. Particle-bound fractions generally represent less than twenty-five percent of atmospheric concentrations, indicating that celestolide exists primarily in the gas phase under most environmental conditions [5].
Wet and dry deposition processes facilitate the removal of atmospherically transported celestolide from air masses [8]. Modeling studies suggest that deposition rates significantly influence long-distance transport patterns, with reduced deposition rates enabling greater transport distances [8]. The efficiency of long-distance transport depends on source emission strengths, meteorological conditions, and atmospheric residence times [8].
Transport Mechanism | Relative Importance | Environmental Factors |
---|---|---|
Gas-phase transport | High (>75%) | Temperature, vapor pressure |
Particle-bound transport | Moderate (<25%) | Particle availability, temperature |
Wet deposition | Variable | Precipitation patterns, solubility |
Dry deposition | Variable | Surface characteristics, air turbulence |
Long-distance contamination patterns reflect the global distribution of celestolide emission sources and prevailing atmospheric circulation patterns [1]. The detection of celestolide in Arctic and alpine environments demonstrates that atmospheric transport can deliver this compound to ecosystems thousands of kilometers from emission sources [1]. This long-range transport capability raises concerns about the global distribution of celestolide contamination, particularly in pristine environments that lack direct anthropogenic inputs.
Seasonal variations in atmospheric transport efficiency reflect changing meteorological conditions and temperature-dependent partitioning behavior [5]. Winter conditions typically favor particle-bound transport, while summer conditions promote gas-phase transport over longer distances [5]. These seasonal patterns influence the timing and magnitude of celestolide deposition in remote environments [5].